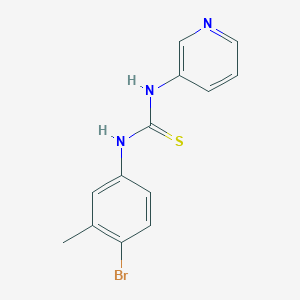

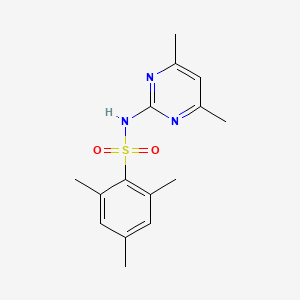

![molecular formula C18H21N5O B5502560 N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5502560.png)

N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. Pyrazole-based compounds are often synthesized for their potential use in various therapeutic areas due to their structural versatility and biological relevance.

Synthesis Analysis

Synthesis of pyrazole derivatives typically involves the cyclization reactions, starting from various precursors like carboxylates or hydrazides, to form the pyrazole core. For instance, Zheng et al. (2010) synthesized novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives, indicating a multi-step synthesis involving cyclization, substitution, and reduction steps (Zheng et al., 2010).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using techniques like X-ray crystallography, NMR (Nuclear Magnetic Resonance), and mass spectrometry. For example, the crystal structure and molecular geometry of synthesized pyrazole compounds were determined through X-ray diffraction, providing insights into their structural configurations and confirming the formation of the desired pyrazole core (Zheng et al., 2010).

Scientific Research Applications

Chemical Synthesis and Mechanisms

N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide represents a class of compounds involved in various synthetic chemical reactions. Research shows that compounds within this chemical family undergo specific reactions leading to the formation of novel structures with potential applications. For example, the reaction involving ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea highlights the process of ANRORC rearrangement followed by N-formylation, producing unique formamides confirmed through X-ray analysis, suggesting a pathway for generating structurally diverse molecules (Ledenyova et al., 2018).

Biological Activity and Applications

The pyrazole carboxamide derivatives, related to the compound , have been explored for their biological activities, particularly in agrochemical and pharmacological contexts. Notably, some derivatives exhibit significant nematocidal activity, demonstrating their potential as bioactive agents in agricultural settings (Zhao et al., 2017). This indicates a research trajectory focused on utilizing these compounds for pest control and protection of crops.

Anticancer and Anti-inflammatory Properties

Research into pyrazolopyrimidines derivatives reveals their potential as anticancer and anti-inflammatory agents. The synthesis and evaluation of novel derivatives have shown promising results in inhibiting cancer cell growth and 5-lipoxygenase activity, suggesting therapeutic applications in cancer and inflammatory diseases (Rahmouni et al., 2016). These findings open avenues for further investigation into the medicinal applications of pyrazole derivatives.

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal potential of compounds within the pyrazole carboxamide class has been a subject of interest. Studies involving novel synthesis and evaluation against various bacterial and fungal strains have identified compounds with excellent biocidal properties, underscoring their potential in developing new antimicrobial agents (Pitucha et al., 2011). This highlights the versatility of N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide and its derivatives in contributing to the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of pyrazole derivatives can vary widely depending on their specific chemical structure and the biological system they interact with . The mechanism of action for “N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide” is not specified in the sources I found.

properties

IUPAC Name |

N-[2-(1-phenylpyrazol-4-yl)ethyl]-5-propyl-1H-pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O/c1-2-6-15-11-17(22-21-15)18(24)19-10-9-14-12-20-23(13-14)16-7-4-3-5-8-16/h3-5,7-8,11-13H,2,6,9-10H2,1H3,(H,19,24)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTWUFGFZGBDDFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=NN1)C(=O)NCCC2=CN(N=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1-phenylpyrazol-4-yl)ethyl]-5-propyl-1H-pyrazole-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

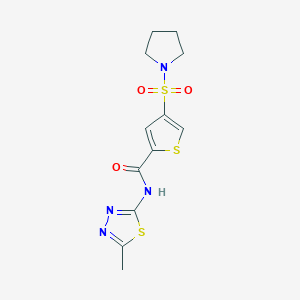

![2-{5-[(phenylthio)methyl]-2-furoyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5502479.png)

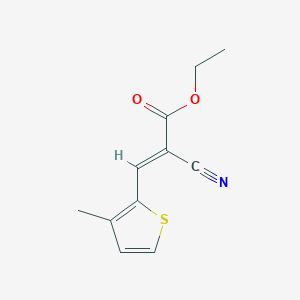

![4-(5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B5502484.png)

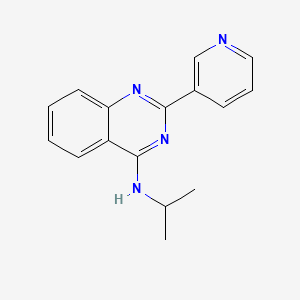

![5-(phenoxymethyl)-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5502503.png)

![1-butyl-4-[2-(4-methoxypiperidin-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5502517.png)

![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-furamide](/img/structure/B5502537.png)

![4-bromo-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5502553.png)

![3-{2-[(4-chloro-3-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B5502564.png)

![rel-(3aS,6aS)-1-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5502570.png)

![4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5502585.png)